molecular formula C20H16ClF4N3O2 B3139199 Ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)propanoate CAS No. 477708-83-1

Ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)propanoate

Cat. No. B3139199
CAS RN: 477708-83-1
M. Wt: 441.8 g/mol
InChI Key: FYQSAHMIVCPRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate” is a related compound with the CAS Number: 246022-36-6. It has a molecular weight of 282.65 and is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of the related compound “ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate” is given by the InChI code: 1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The related compound “ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate” has a melting point of 78 - 80°C .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • This compound is an intermediate in the synthesis of pesticides like chlorantraniliprole, with an expedient route and technology for pyrazole synthesis described by Ju (2014) Ju (2014).
    • Latif, Rady, and Döupp (2003) reported its use in one-pot reactions to form novel polyfunctional pyrazolyl-substituted monocyclic pyridines Latif, Rady, & Döupp (2003).
  • Pharmacological and Biological Research :

    • Alam et al. (2016) explored its derivatives for potential anticancer agents, showing inhibitory activity against topoisomerase IIα Alam et al. (2016).
    • Yamamoto et al. (2016) identified a structurally diverse compound related to this chemical as a potent glycine transporter 1 inhibitor Yamamoto et al. (2016).
  • Material Science Applications :

    • In the field of materials science, Humanski et al. (2018) discussed the copolymerization of trisubstituted ethylenes related to this compound with styrene Humanski et al. (2018).
  • Catalysis Research :

    • Magubane et al. (2017) demonstrated the use of related compounds in asymmetric transfer hydrogenation of ketones catalyzed by iron and nickel complexes Magubane et al. (2017).

Safety and Hazards

The related compound “ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate” is associated with the following hazard statements: H302, H312, H332. Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF4N3O2/c1-2-30-19(29)15(9-12-3-5-14(22)6-4-12)17-7-8-27-28(17)18-16(21)10-13(11-26-18)20(23,24)25/h3-8,10-11,15H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQSAHMIVCPRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)C2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.